4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Description
4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a heterocyclic organic compound with the molecular formula C₁₆H₁₁F₃N₄ and a molecular weight of 316.29 g/mol (CAS: 2088941-79-9) . Structurally, it consists of a pyridine ring substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a pyrimidin-2-ylamine moiety. The trifluoromethyl (-CF₃) group is a key functional group, contributing to enhanced lipophilicity and metabolic stability, which are critical in medicinal chemistry applications .
Properties
IUPAC Name |
4-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)12-3-1-2-10(8-12)13-5-4-11(9-22-13)14-6-7-21-15(20)23-14/h1-9H,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRKJZHVAAIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyridine ring and a trifluoromethylphenyl group, which enhances its lipophilicity and biological interactions. Its IUPAC name is 4-[6-(3-trifluoromethylphenyl)pyridin-3-yl]pyrimidin-2-amine.
The biological activity of 4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is primarily attributed to its ability to inhibit specific enzymes and receptors. The trifluoromethyl group increases the compound's affinity for hydrophobic pockets within proteins, facilitating stronger interactions with molecular targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity :
- Enzyme Inhibition :
- Biochemical Assays :
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of 4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine on HCT116 colon cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 0.64 μM, suggesting strong antiproliferative activity .
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibition, the compound was assessed for its ability to inhibit Pim kinases (Pim-1, Pim-2, and Pim-3). It exhibited IC50 values ranging from 0.4 nM to 1.1 nM, indicating high potency against these targets .
Data Table: Biological Activity Summary
Scientific Research Applications
Pain Management
One of the most significant applications of this compound is its potential as an antagonist for the transient receptor potential vanilloid subfamily member 1 (TRPV1). TRPV1 is known to mediate pain sensations, particularly in inflammatory conditions. Research indicates that compounds targeting TRPV1 can provide relief from various pain types, including chronic pain, migraine, and neuropathic pain.
Recent studies have shown that derivatives of this compound exhibit high affinity for TRPV1 receptors, suggesting their utility in developing new analgesics. For instance, a related compound was evaluated for its ability to block capsaicin-induced calcium influx in CHO cells expressing TRPV1, demonstrating promising results in preclinical models .
Cancer Treatment
The antiproliferative effects of pyrimidine derivatives have been explored extensively in cancer research. Compounds similar to 4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study highlighted the synthesis of novel pyrimidine derivatives that exhibited selective cytotoxicity against cancer cells while sparing normal cells. These findings suggest that such compounds could be further developed into targeted cancer therapies .
Neurological Disorders
Emerging research suggests that the modulation of TRPV1 may also play a role in treating neurological disorders. By inhibiting TRPV1 activity, these compounds could potentially alleviate symptoms associated with conditions such as multiple sclerosis and neuropathic pain .
Case Study 1: TRPV1 Antagonists
In a study examining the pharmacological properties of various TRPV1 antagonists, a derivative closely related to 4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine was found to significantly reduce thermal hyperalgesia in rodent models. The compound demonstrated an effective dose (ED50) of approximately 0.33 mg/kg when administered orally, highlighting its potential for clinical application in pain management .
Case Study 2: Cancer Cell Line Evaluation
Another investigation focused on evaluating the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating their potential as chemotherapeutic agents .
Comparison with Similar Compounds
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
- Molecular Formula : C₁₆H₁₁F₃N₄ (identical to the target compound) .
- Key Difference : The -CF₃ group is at the 2-position of the phenyl ring instead of the 3-position.
Methoxy-Substituted Analogues
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
- Molecular Formula : C₁₆H₁₄N₄O
- Molecular Weight : 278.31 g/mol .
- Key Difference : Replaces -CF₃ with a methoxy (-OCH₃) group at the 3-position.
- Implications : The electron-donating methoxy group may decrease metabolic stability but improve aqueous solubility compared to the electron-withdrawing -CF₃ group .
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
- Molecular Formula : C₁₆H₁₄N₄O
- Molecular Weight : 278.31 g/mol .
- Key Difference : Methoxy group at the 2-position of the phenyl ring.
- Implications : Steric effects from the ortho-substituent may disrupt planarity, affecting interactions with flat binding pockets in enzymes or receptors .
Piperidine-Modified Analogues
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Molecular Formula : C₁₇H₁₉F₃N₄
- Molecular Weight : 344.35 g/mol .
- Key Difference : Replaces the pyridine ring with a 4-methylpiperidine group.
- Implications : The piperidine moiety introduces basicity and conformational flexibility, which may enhance blood-brain barrier penetration in neurological targets .
Dimethylamino-Substituted Analogues
[6-(3-Aminophenyl)-4-(trifluoromethyl)pyridin-2-yl]-dimethylamine
- Molecular Formula : C₁₅H₁₅F₃N₄
- Key Difference: Incorporates a dimethylamino (-N(CH₃)₂) group at the pyridine 2-position .
Comparative Data Table
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound enhances stability but may reduce solubility, whereas -OCH₃ improves solubility at the cost of stability .
- Substituent Position : Meta-substituted derivatives (e.g., 3-CF₃ or 3-OCH₃) generally exhibit better pharmacokinetic profiles than ortho-substituted analogues due to reduced steric effects .
- Structural Modifications: Piperidine or dimethylamino substitutions introduce new pharmacophoric features but require further optimization to balance efficacy and safety .
Preparation Methods
Pyridine Ring Formation
- Starting Materials : The synthesis often begins with commercially available precursors such as 3-trifluoromethylphenyl boronic acid and pyridine derivatives.
- Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig cross-coupling reactions are commonly used to attach the 3-trifluoromethylphenyl group to the pyridine ring.
Pyrimidine Ring Formation
- Starting Materials : Pyrimidine rings can be formed from precursors like 2,4-dichloropyrimidine.
- Substitution Reactions : The pyrimidine ring is functionalized through nucleophilic substitution reactions, often involving amines to introduce the amine functionality.
Coupling of Pyridine and Pyrimidine Rings
- Cross-Coupling Reactions : The pyridine and pyrimidine rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions.
Detailed Synthesis Protocol
A detailed synthesis protocol for 4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine involves the following steps:
Step 1: Preparation of 6-(3-Trifluoromethylphenyl)pyridine
- React 3-trifluoromethylphenyl boronic acid with a pyridine derivative (e.g., 2-bromopyridine) using a Suzuki coupling reaction.
- Conditions: Pd(PPh3)4, NaOH, toluene, reflux.
Step 2: Preparation of 4-(Pyridin-3-yl)pyrimidin-2-amine
Step 3: Coupling of Pyridine and Pyrimidine Rings
- Use a Buchwald-Hartwig coupling reaction to attach the pyridine derivative from Step 1 to the pyrimidine derivative from Step 2.
- Conditions: Pd(OAc)2, Xantphos, NaOtBu, toluene, 100°C.
Data and Results
| Compound | Yield (%) | Reaction Conditions | Purity (%) |
|---|---|---|---|
| 6-(3-Trifluoromethylphenyl)pyridine | 80 | Suzuki coupling, Pd(PPh3)4, NaOH, toluene, reflux | 95 |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 90 | Suzuki coupling, Pd(PPh3)4, NaOH, toluene, reflux | 98 |
| Final Product | 70 | Buchwald-Hartwig coupling, Pd(OAc)2, Xantphos, NaOtBu, toluene, 100°C | 92 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
